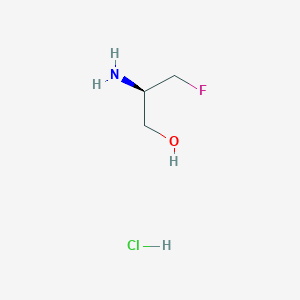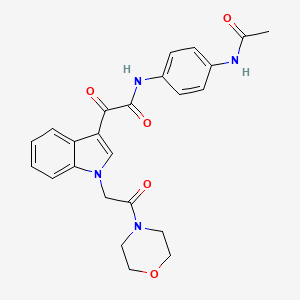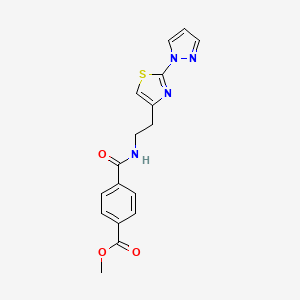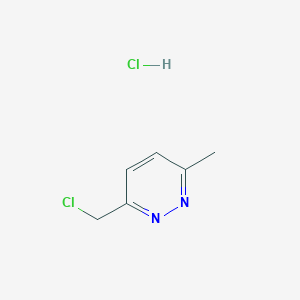
Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound provides information about its composition and arrangement of atoms. For “this compound”, the exact molecular structure is not specified in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, etc. For “this compound”, these details are not specified in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediate Compounds
Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate serves as an essential intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the coupling of arylboronic acids with pyridine derivatives, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This process is significant in medicinal chemistry for the development of diverse molecular structures (Wustrow & Wise, 1991).
Additionally, the compound has been synthesized as part of the preparation of crizotinib intermediates. Crizotinib is a notable example of a biologically active compound in which this compound plays a critical role as an intermediate (Kong et al., 2016).
Metabolism Studies and Drug Development
In drug development, understanding the metabolic pathways of compounds is crucial. For instance, a study involving the metabolism of CP-533,536, a compound containing tert-butyl and pyridine moieties, revealed insights into how such compounds are processed in the body. The study identified major metabolic pathways and potential interactions with cytochrome P450 isoforms, highlighting the significance of tert-butyl and pyridine derivatives in pharmacokinetics (Prakash et al., 2008).
Structural and Crystallographic Analysis
X-ray crystallography and other structural analyses have been employed to understand the molecular and crystal structure of this compound derivatives. These studies provide insights into the compound's stereochemistry and molecular interactions, which are vital for designing drugs with specific target interactions (Didierjean et al., 2004).
Catalytic and Synthetic Applications
This compound derivatives have also found applications in catalysis. For example, they have been used in the synthesis of polymethacrylates for acylation chemistry, demonstrating their versatility as catalysts in synthetic organic chemistry (Mennenga et al., 2015).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their potential in drug discovery. Studies have focused on synthesizing and characterizing these compounds for their biological activities, such as antibacterial and anthelmintic properties, contributing to the search for new therapeutic agents (Sanjeevarayappa et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(4-pyridin-4-yloxypiperidine-1-carbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-12-4-5-16(15-24)19(25)23-13-8-18(9-14-23)27-17-6-10-22-11-7-17/h6-7,10-11,16,18H,4-5,8-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKJKASXOKZJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)
![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)
![N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2946194.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)